![molecular formula C13H13ClN2O2 B13695391 Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like sodium acetate (NaOAc) to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The process is designed to be cost-effective and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for cyclization, and various alkyl halides for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and chloroform .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
- Methyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate
- Ethyl 1-[(2-bromophenyl)methyl]pyrazole-4-carboxylate
- Ethyl 1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylate
Uniqueness
This compound is unique due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, for instance, can enhance its antibacterial properties compared to other similar compounds .
特性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-5-3-4-6-12(10)14/h3-7,9H,2,8H2,1H3 |
InChIキー |
KCGQLYMPLLCZSA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


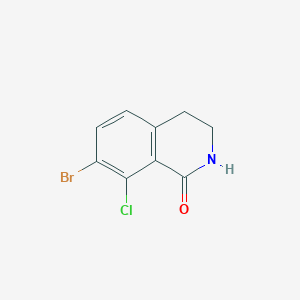
![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)

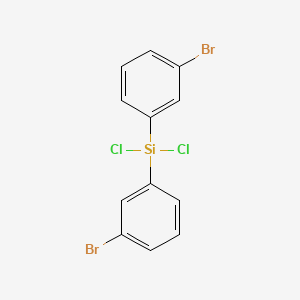
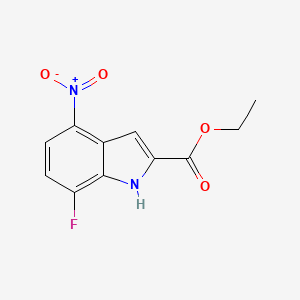
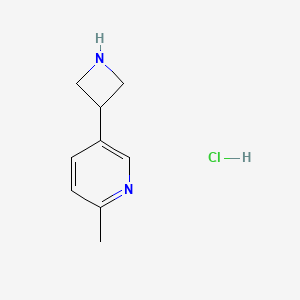
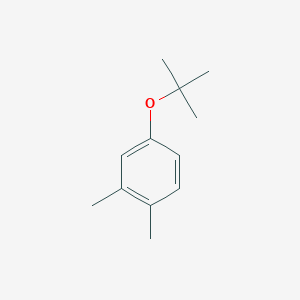
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
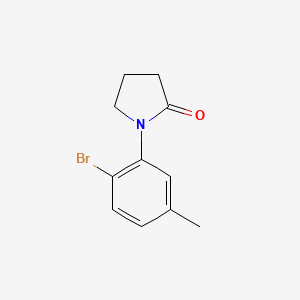
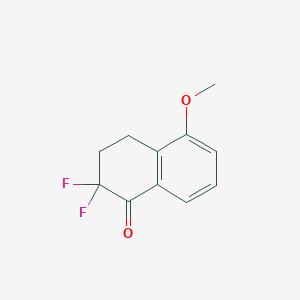
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
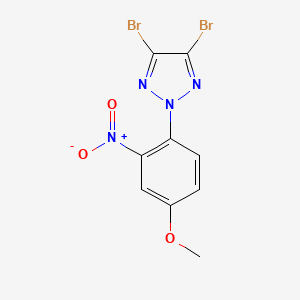
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
